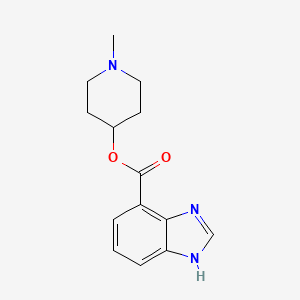
2-(2-Amino-4-chloro-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-4-chloro-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a chloro group, and a pyrimidine ring, making it a subject of interest for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-chloro-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylsulfanyl Intermediate: The initial step involves the reaction of 2-amino-4-chlorobenzenethiol with an appropriate alkylating agent to form the phenylsulfanyl intermediate.
Pyrimidine Ring Formation: The phenylsulfanyl intermediate is then reacted with a suitable pyrimidine precursor under specific conditions to form the pyrimidine ring.
Introduction of the sec-Butoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-4-chloro-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: The amino and sulfanyl groups can be oxidized under specific conditions.
Reduction: The chloro group can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-(2-Amino-4-chloro-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-4-chloro-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-chlorobenzoic acid
- N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
Uniqueness
2-(2-Amino-4-chloro-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
284681-58-9 |
|---|---|
Fórmula molecular |
C14H17ClN4OS |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
2-(2-amino-4-chlorophenyl)sulfanyl-6-butan-2-yloxypyrimidin-4-amine |
InChI |
InChI=1S/C14H17ClN4OS/c1-3-8(2)20-13-7-12(17)18-14(19-13)21-11-5-4-9(15)6-10(11)16/h4-8H,3,16H2,1-2H3,(H2,17,18,19) |
Clave InChI |
JRIOREGEACUPQJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=NC(=NC(=C1)N)SC2=C(C=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


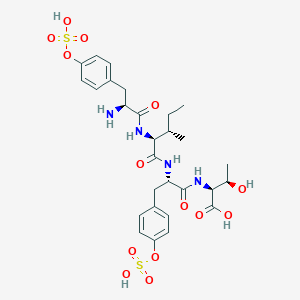
![4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid](/img/structure/B14247404.png)
![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)
![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
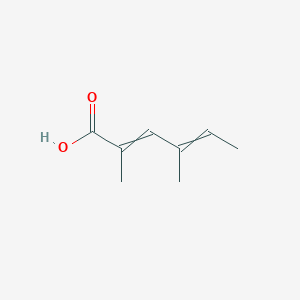
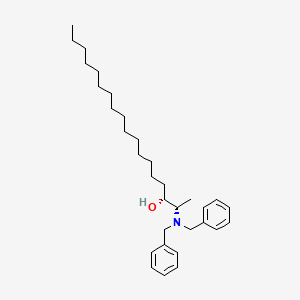
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
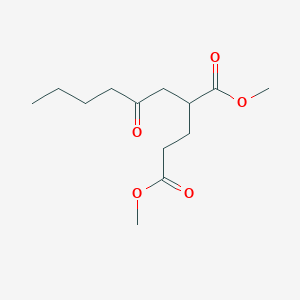
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
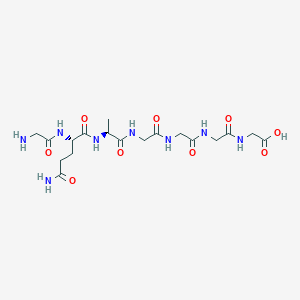
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
